Exenatide - 141758-74-9

Exenatide

Catalog Number: EVT-253403
CAS Number: 141758-74-9
Molecular Formula: C184H282N50O60S
Molecular Weight: 4187 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Exenatide, also known as exendin-4, is a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum), a venomous lizard native to the southwestern United States. [] Exenatide belongs to the incretin mimetic class of drugs and functions as a glucagon-like peptide-1 (GLP-1) receptor agonist. [, ] It exhibits a 53% sequence homology to mammalian GLP-1, making it resistant to degradation by dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates native GLP-1. [, , ] This resistance allows exenatide to have a prolonged duration of action, making it suitable for therapeutic and research applications.

Synthesis Analysis

While exenatide was originally isolated from Gila monster saliva, it is now typically produced through recombinant DNA technology. [] This involves expressing the exenatide gene in a suitable host organism, such as bacteria or yeast, and then purifying the peptide from the culture. [] Plant-based production platforms, like Nicotiana benthamiana, have also been explored for producing biologically active exenatide. [] Chemical synthesis of exenatide is also possible but is generally less efficient and more costly than recombinant methods.

Molecular Structure Analysis

Exenatide is a 39-amino acid peptide with a molecular weight of 4186.6 Da. [] Its structure closely resembles that of GLP-1 but with key amino acid substitutions that confer resistance to DPP-4 degradation. [, , ] These structural features contribute to exenatide's prolonged duration of action and its ability to activate GLP-1 receptors.

Mechanism of Action

Exenatide exerts its effects by binding to and activating the GLP-1 receptor. [, ] This receptor is a G protein-coupled receptor found in various tissues, including the pancreas, brain, heart, and kidneys. [] Activation of the GLP-1 receptor triggers a cascade of intracellular signaling events leading to:

  • Enhanced Glucose-Dependent Insulin Secretion: In pancreatic beta cells, exenatide binding to the GLP-1 receptor stimulates insulin release in response to elevated blood glucose levels. [, ]
  • Suppression of Glucagon Secretion: Exenatide also reduces the release of glucagon from pancreatic alpha cells, further contributing to glucose homeostasis. [, ]
  • Slowed Gastric Emptying: Exenatide delays gastric emptying, which helps to regulate the rate of glucose absorption into the bloodstream. [, ]
  • Neuroprotective Effects: GLP-1 receptors are also found in the brain, and activation of these receptors by exenatide may confer neuroprotective effects in various neurological conditions. [, ]
Physical and Chemical Properties Analysis

Exenatide is a white to off-white powder that is soluble in water. [] Its isoelectric point is 4.86, making it a slightly acidic peptide. [] Exenatide is relatively stable at room temperature when stored in a dry state.

Applications
  • Diabetes Research: Exenatide is a valuable tool for investigating the role of GLP-1 signaling in glucose homeostasis and for exploring potential therapeutic strategies for type 2 diabetes. [, ] Studies have investigated its effects on insulin secretion, glucagon suppression, and gastric emptying in both animal models and human subjects. [, ]
  • Cardiovascular Research: Exenatide has been shown to exert cardioprotective effects in both animal models and human studies, including reducing infarct size in myocardial infarction, improving mitochondrial function, and reducing oxidative stress in cardiac tissue. [, , ]
  • Neurological Research: GLP-1 receptors are expressed in the brain, and research suggests that exenatide may have neuroprotective properties in various neurological conditions, including Parkinson's disease and spinal cord injury. [, , ]
  • Obesity Research: Exenatide has been investigated for its potential to reduce food intake and promote weight loss, likely through its effects on the central nervous system and its ability to modulate satiety signals. []
Future Directions
  • Neuroprotective Applications: Further research is needed to fully elucidate the neuroprotective mechanisms of exenatide and to explore its potential therapeutic benefits in various neurological disorders, such as Alzheimer's disease, stroke, and traumatic brain injury. [, ]
  • Combination Therapies: Investigating the efficacy and safety of combining exenatide with other therapeutic agents for treating diabetes, cardiovascular disease, and other conditions may lead to improved treatment outcomes. []
  • Drug Delivery Systems: Developing novel drug delivery systems for exenatide, such as sustained-release formulations or oral delivery methods, could enhance patient compliance and potentially reduce side effects. [, , ]

Glucagon-like peptide-1 (GLP-1)

Compound Description: Glucagon-like peptide-1 (GLP-1) is an incretin hormone naturally produced in the body. It plays a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion, regulating glucagon release, and slowing gastric emptying. GLP-1 also promotes satiety and has been linked to β-cell proliferation and survival. [, , , , ]

Relevance: GLP-1 is the parent compound of Exenatide. Exenatide is a synthetic analog of GLP-1, designed to be resistant to degradation and possess a longer half-life than naturally occurring GLP-1. Both compounds act as GLP-1 receptor agonists, exhibiting similar but not identical pharmacological profiles. [, , , , ]

Exendin-4

Compound Description: Exendin-4 is a naturally occurring 39-amino acid peptide found in the saliva of the Gila monster (Heloderma suspectum). It exhibits significant structural homology to GLP-1 and acts as a potent GLP-1 receptor agonist. []

Relevance: Exenatide is the synthetic form of exendin-4. Both compounds share the same amino acid sequence and pharmacological properties, making Exenatide essentially a commercially available version of exendin-4. []

Insulin Glargine

Compound Description: Insulin glargine is a long-acting insulin analog commonly used in the management of type 2 diabetes. It provides a basal level of insulin, helping to regulate blood glucose levels over an extended period. [, , , , ]

Relevance: Insulin glargine has been frequently studied as a comparator to Exenatide in clinical trials evaluating glycemic control and weight management in individuals with type 2 diabetes. While both treatments effectively lower HbA1c levels, Exenatide often demonstrates advantages in terms of weight loss and reduced hypoglycemia risk. [, , , , ]

Sitagliptin

Compound Description: Sitagliptin is an oral antidiabetic drug classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by increasing the levels of incretin hormones, including GLP-1, by inhibiting their degradation by DPP-4. []

Relevance: Sitagliptin and Exenatide represent two distinct approaches to enhance incretin action in type 2 diabetes. Sitagliptin indirectly increases endogenous GLP-1 levels, while Exenatide directly activates GLP-1 receptors as a GLP-1 analog. Clinical comparisons reveal that Exenatide exhibits a stronger effect on postprandial glucose control and other metabolic parameters. []

Linagliptin

Compound Description: Linagliptin is another DPP-4 inhibitor used as an oral antidiabetic medication. Similar to Sitagliptin, it works by increasing endogenous GLP-1 levels. []

Biphasic Insulin Aspart 70/30

Compound Description: Biphasic insulin aspart 70/30 is a premixed insulin formulation consisting of 70% insulin aspart protamine (long-acting) and 30% insulin aspart (rapid-acting). This combination provides both basal and bolus insulin coverage. []

Properties

CAS Number

141758-74-9

Product Name

Exenatide

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C184H282N50O60S

Molecular Weight

4187 g/mol

InChI

InChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194)/t94-,95-,96-,97+,98+,104-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-/m0/s1

InChI Key

HTQBXNHDCUEHJF-BIMXJYBVSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N

Solubility

Soluble in DMSO

Synonyms

AC 2993; AC 2993A; AC-2993; AC002993; AC2993; Exenatide acetate; AC2993A; Bydureon; DA 3091; ITCA 650; LY 2148568; LY2148568; PT302;

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC9=CNC=N9)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.